3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
Description
Propriétés
IUPAC Name |
3-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBITWXBUKGESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
The compound 3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one represents a novel structure within the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
The molecular formula of the compound is with a molecular weight of approximately 314.766 g/mol. The structure includes a quinoline moiety fused with a pyrazole ring, which is significant for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 314.766 g/mol |
| Chemical Formula | C₁₇H₁₅ClN₂O₂ |
| IUPAC Name | 3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one |
| DrugBank ID | DB03996 |
Enzyme Inhibition
Compounds in this class have also been evaluated for their enzyme inhibitory activities. Notably, acetylcholinesterase (AChE) inhibition is a critical area of interest due to its implications in neurodegenerative diseases. In studies involving structurally related compounds, strong inhibitory effects were observed against AChE with IC50 values significantly lower than standard inhibitors .
Anticancer Potential
The quinoline scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The compound may share these properties due to its structural similarities to known anticancer agents .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to the one discussed have been shown to possess free radical scavenging abilities, which can be beneficial in preventing cellular damage .
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, it was found that those incorporating chlorophenyl groups exhibited enhanced antibacterial activity. The study utilized standard disc diffusion methods to assess efficacy against a range of bacterial strains, revealing that certain derivatives had IC50 values comparable to existing antibiotics .
Study 2: Enzyme Inhibition Profiles
A recent investigation focused on the enzyme inhibition profiles of quinoline-pyrazole hybrids. The study reported that several compounds demonstrated potent AChE inhibition with IC50 values as low as 0.63 µM, suggesting substantial potential for treating Alzheimer's disease .
Study 3: Anticancer Mechanisms
Research exploring the anticancer mechanisms of quinoline derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The compounds were shown to induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with two classes of bioactive molecules:
- Quinolinone derivatives: Known for antimicrobial and anticancer properties.
- Pyrazoline/triazolinone herbicides: For example, carfentrazone-ethyl (Ev4), a protoporphyrinogen oxidase (PPO) inhibitor.
| Feature | Target Compound | Carfentrazone-Ethyl (Ev4) |
|---|---|---|
| Core Structure | Quinolin-2-one + dihydropyrazole | Triazolinone + phenyl group |
| Substituents | 6-Cl, 4-Ph (quinolinone); 2-Cl-Ph (pyrazoline) | Ethyl ester, trifluoromethyl, Cl |
| Ring Saturation | Partially saturated pyrazoline ring | Fully unsaturated triazolinone ring |
| Molecular Weight (g/mol) | ~495 (estimated) | 412.3 |
Physicochemical Properties
| Property | Target Compound | Carfentrazone-Ethyl |
|---|---|---|
| LogP (lipophilicity) | ~4.2 (predicted) | 3.8 |
| Solubility (mg/L) | Low (due to aromatic Cl/Ph groups) | Moderate (enhanced by ethyl ester) |
| H-Bond Acceptors | 4 (quinolinone O, pyrazole N, acetyl O) | 3 (triazolinone O, ester O) |
The higher logP of the target compound suggests stronger membrane permeability but poorer water solubility, which could impact bioavailability.
Crystallographic and Electronic Analysis
Crystallographic refinement via SHELXL (Ev1,2) would reveal key structural details:
- Torsion angles: Pyrazoline ring conformation relative to quinolinone.
- Intermolecular interactions : Chlorine and phenyl groups may participate in halogen bonding or π-π stacking.
Multiwfn analysis (Ev3) of frontier molecular orbitals (FMOs) could predict reactivity:
- HOMO-LUMO gap : A smaller gap (e.g., ~4 eV) suggests higher chemical reactivity compared to carfentrazone-ethyl (~5 eV).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
